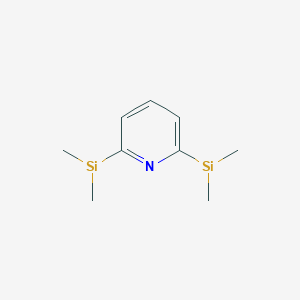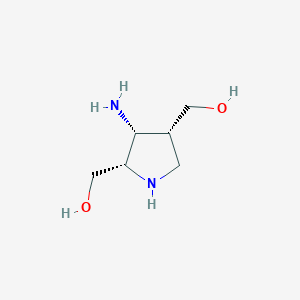
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be achieved through several synthetic routes. One common method involves the stereoselective cyclization of acyclic intermediates. For example, the synthesis can start with the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-methylglycine . The reaction conditions typically involve the use of bromoacetyl bromide and benzyl carbonate protecting groups to facilitate the synthesis and avoid deprotection of nucleobases under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromoacetyl bromide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel nucleoside analogs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of human purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This inhibition can lead to the accumulation of nucleosides, which can have therapeutic effects in the treatment of certain diseases .
Comparison with Similar Compounds
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be compared with other similar compounds such as D-immucyllin-H and D-DADMe-immucyllin-H . These compounds also belong to the class of azanucleosides and have similar biological activities. this compound is unique in its specific stereochemistry and the presence of the hydroxymethyl group, which can influence its reactivity and biological activity .
List of Similar Compounds:- D-immucyllin-H
- D-DADMe-immucyllin-H
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Properties
CAS No. |
155935-61-8 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI Key |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES |
C1C(C(C(N1)CO)N)CO |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
Canonical SMILES |
C1C(C(C(N1)CO)N)CO |
Synonyms |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


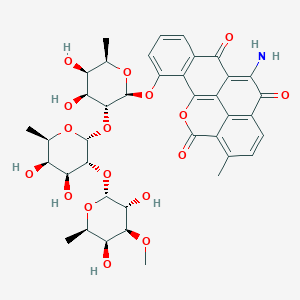
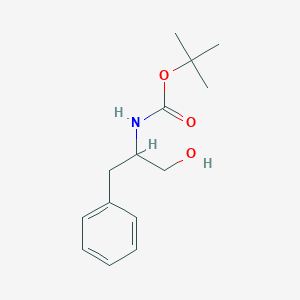
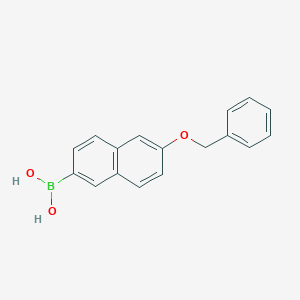


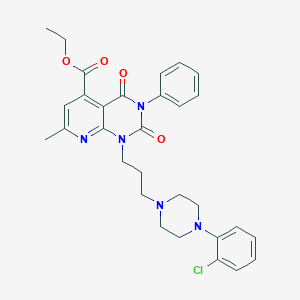

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
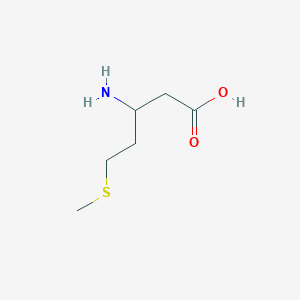
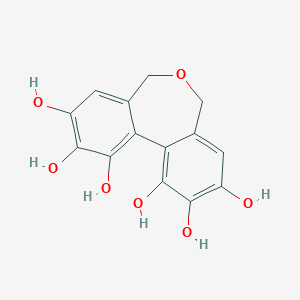
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
